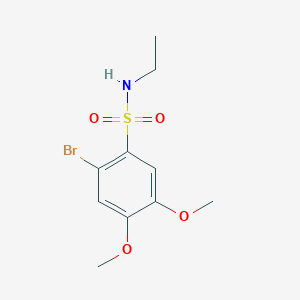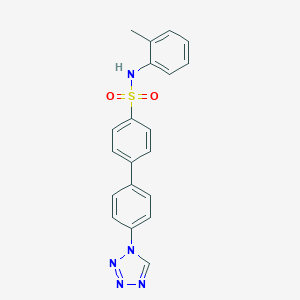
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BDP and belongs to the class of sulfonamide compounds.
Mécanisme D'action
The mechanism of action of BDP is not fully understood. However, it is believed that BDP exerts its anti-cancer effects by inhibiting the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting the activity of CAIX, BDP disrupts the pH balance of cancer cells, leading to their death. BDP has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer effects, BDP has been shown to have anti-inflammatory and anti-oxidant properties. BDP has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that plays a role in the regulation of neurotransmitters in the brain. This suggests that BDP may have potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BDP is its broad-spectrum anti-cancer activity. BDP has been shown to be effective against a wide range of cancer cell lines, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of BDP is its low solubility in water, which can make it difficult to administer in vivo. Another limitation of BDP is its potential toxicity, which needs to be carefully evaluated in future studies.
Orientations Futures
There are several future directions for the study of BDP. One area of research is the development of new formulations of BDP that improve its solubility and bioavailability. Another area of research is the evaluation of the toxicity of BDP in vivo, as well as its potential side effects. Additionally, further studies are needed to fully understand the mechanism of action of BDP and its potential applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of BDP involves the reaction of 4,5-dimethoxybenzenesulfonyl chloride with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide in the presence of a base such as triethylamine. The resulting compound is then brominated using bromine in acetic acid to obtain 2-bromo-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide.
Applications De Recherche Scientifique
BDP has been extensively studied for its potential applications in scientific research. One of the most promising applications of BDP is in the field of cancer research. BDP has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BDP has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C19H20BrN3O5S |
|---|---|
Poids moléculaire |
482.3 g/mol |
Nom IUPAC |
2-bromo-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C19H20BrN3O5S/c1-12-18(19(24)23(22(12)2)13-8-6-5-7-9-13)21-29(25,26)17-11-16(28-4)15(27-3)10-14(17)20/h5-11,21H,1-4H3 |
Clé InChI |
KYRUNZHYQHVKAV-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=C(C=C(C(=C3)OC)OC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)



![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![N-[2-(4-tert-butylphenoxy)ethyl]-N'-phenylthiourea](/img/structure/B299674.png)

amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

